4-环戊基苯甲酸

描述

4-cyclopentylBenzoic acid is a compound that likely combines the structural features of cyclopentyl groups and benzoic acid. While direct references to this compound are limited, the study of related chemical entities such as cyclopentadiene derivatives, benzoic acid analogues, and their synthesis methods can offer valuable insights into its chemical behavior, synthesis, and analysis.

Synthesis Analysis

Synthesis of structurally similar compounds involves multi-step reactions that can include cycloaddition, halolactonization, and arylation. For instance, alternative synthesis routes have been developed for cyclopentadiene derivatives through regioselective 1,3-dipolar cycloaddition, indicating a potential pathway for synthesizing cyclopentyl analogues (Conti, P., Pinto, A., Roda, G., Tamborini, L., Arosio, D., & Micheli, C. D., 2007). Furthermore, direct arylation schemes have been used for synthesizing low bandgap donor copolymers, which could be adapted for synthesizing 4-cyclopentylBenzoic acid analogues (Kowalski, S., Allard, S., & Scherf, U., 2012).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their reactivity and properties. Studies on similar compounds, like 4-tritylbenzoic acid, have shown how molecular scaffolding can influence the formation of inclusion compounds with aromatic solvents, indicating that substituents on the benzoic acid core can significantly affect its structural landscape (Jetti, R. K., Xue, F., Mak, T., & Nangia, A., 2000).

Chemical Reactions and Properties

The chemical reactivity of 4-cyclopentylBenzoic acid derivatives could be influenced by the presence of the cyclopentyl group. For instance, acid-catalyzed multicomponent tandem double cyclization has been employed to synthesize polyfunctional heterocycles, demonstrating the complex reactivity patterns that could be expected from cyclopentyl and benzoic acid moieties (Cai, Q., Li, D., Zhou, R., Zhuang, S., Ma, J.-T., Wu, Y.-D., & Wu, A., 2016).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Research on co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid has revealed the impact of synthon polymorphism on stability and physical properties, suggesting that the cyclopentyl group in 4-cyclopentylBenzoic acid could similarly affect its physical characteristics (Mukherjee, A., & Desiraju, G., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity towards nucleophiles, and electrophiles, can be inferred from studies on related compounds. For example, the synthesis and characterization of cyclo-Pentazolate salts illustrate the complex interplay between structure and reactivity in cyclic and aromatic systems, providing insights into the potential chemical behavior of 4-cyclopentylBenzoic acid derivatives (Journal of the American Chemical Society, 2018).

科学研究应用

药物发现和杂环支架:一项研究突出了类似化合物(如4-氯-2-氟-5-硝基苯甲酸)在合成各种重要的杂环支架中的应用,这对药物发现至关重要。然而,该研究指出,创建8-成员苯二氮杂环仍然是一个挑战 (Křupková等,2013)。

生物产品的中间体:另一项研究讨论了4-羟基苯甲酸(4-HBA),这是一种与4-环戊基苯甲酸在结构上相关的化合物,作为生产增值生物产品的有前途的中间体。这些产品包括白藜芦醇、须亚酸、天麻醇、厦门霉素和香草醇,应用于食品、化妆品、药品和杀菌剂等领域 (Wang等,2018)。

生物活性和药用应用:各种研究表明类似苯甲酸衍生物在药用应用中的潜力。例如,新型抗肿瘤2-(4-氨基苯基)苯并噻唑的氨基酸前药在体外显示出有希望的生长抑制活性 (Bradshaw et al., 2002),而4-苯基丁酸钠已被发现可保护大脑缺血 (Qi et al., 2004)。

化工行业应用:研究了4-位取代苯甲酸化合物在高温溶液中的溶解性,有助于化工行业中分离、纯化和配方过程的快速设计和优化 (Sunsandee et al., 2013)。

癌症研究和治疗:目前正在研究苯甲酸衍生物在癌症治疗中的潜力。例如,2-(4-氨基苯基)-5-氟苯并噻唑的赖氨酰胺前药显示出对乳腺癌和卵巢癌的临床评估有希望 (Bradshaw et al., 2002)。

未来方向

属性

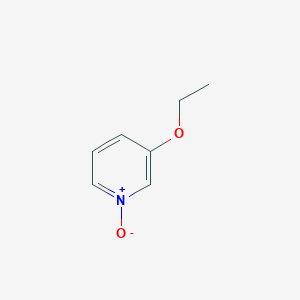

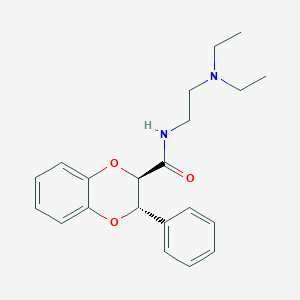

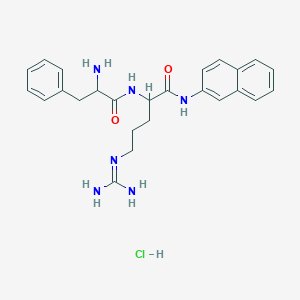

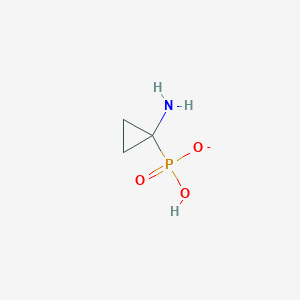

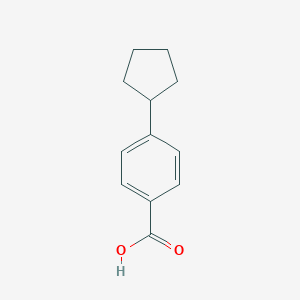

IUPAC Name |

4-cyclopentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URANGAMHASGWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556810 | |

| Record name | 4-Cyclopentylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopentylBenzoic acid | |

CAS RN |

19936-22-2 | |

| Record name | 4-Cyclopentylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。